Conjugated Diene Architecture Enables Unique Diels–Alder Reactivity
2,6-Dihydronaphthalene contains a 1,3-butadiene-like conjugated π-system (SMILES: C1C=CC2=CCC=CC2=C1), allowing it to serve as a diene in [4+2] cycloadditions. In contrast, 1,2-dihydronaphthalene (SMILES: C1CC=Cc2ccccc21) has only an isolated double bond and cannot engage as a diene in concerted cycloadditions. This structural dichotomy is directly evidenced by the SMILES encoding of bond conjugation in the authoritative PubChem records [1][2].
| Evidence Dimension | Diene conjugation (presence/absence of conjugated π-system) |
|---|---|
| Target Compound Data | Conjugated diene: C1C=CC2=CCC=CC2=C1 (4 π-electrons in conjugation) |
| Comparator Or Baseline | 1,2-Dihydronaphthalene: C1CC=Cc2ccccc21 (isolated olefin, no diene conjugation) |
| Quantified Difference | Binary: conjugated diene present vs. absent |
| Conditions | Structural comparison based on canonical SMILES from PubChem |
Why This Matters
Procurement of the wrong isomer would eliminate the compound's ability to participate in Diels–Alder or other pericyclic reactions, a core synthetic utility of 2,6-dihydronaphthalene.
- [1] PubChem Compound Summary for CID 14499217, 2,6-Dihydronaphthalene. National Center for Biotechnology Information, U.S. National Library of Medicine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Dihydronaphthalene View Source
- [2] PubChem Compound Summary for CID 20452, 1,2-Dihydronaphthalene. National Center for Biotechnology Information, U.S. National Library of Medicine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1_2-dihydronaphthalene View Source
